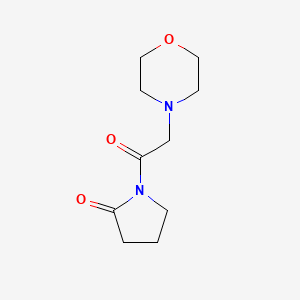

![molecular formula C11H16N2O4 B5543078 2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis using techniques like X-ray diffraction provides insights into the arrangement of atoms within a molecule, essential for understanding its chemical behavior. For example, the study on the crystal structure of a molecular complex of a related compound with ethanol revealed how hydrogen bonds form infinite chains in the crystal, illustrating the importance of such interactions in determining molecular structure (A. Kochetov & L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol can include interactions with other chemical entities, leading to new products with different properties. These reactions are often influenced by the compound's functional groups, such as amino, nitro, and ethoxy groups, which can undergo various chemical transformations.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are fundamental for its characterization and application. For instance, the crystalline structure determined by X-ray analysis can reveal how a compound's molecular configuration affects its physical state and stability (A. Kochetov & L. G. Kuz’mina, 2007).

Aplicaciones Científicas De Investigación

Kinetics and Mechanisms of Chemical Reactions

Research on the kinetics and mechanisms of reactions involving nitrophenyl compounds has provided valuable insights. For example, Castro et al. (2001) investigated the reactions of 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, revealing details about the reaction kinetics and proposing mechanisms based on the observed data. This study highlights the importance of understanding reaction dynamics for developing efficient synthetic routes and applications in organic synthesis (Castro, Leandro, Quesieh, & Santos, 2001).

Catalysis and Synthesis

Tan et al. (2020) reported on a novel iridium(III) complex that exhibits excellent catalytic performance in hydrogen transfer-mediated annulation reactions. This work underscores the potential of metal complexes in facilitating the synthesis of valuable compounds, such as quinazolines, through environmentally friendly processes (Tan et al., 2020).

Materials Science and Nanotechnology

The synthesis and characterization of novel azobenzene precursors for non-linear optical (NLO) active polyurethanes were explored by Jecs et al. (2009). This research is indicative of the role such compounds can play in developing advanced materials with potential applications in photonics and optoelectronics (Jecs, Kreicberga, Kampars, Rutkis, & Jurģis, 2009).

Analytical and Biochemical Studies

The study on the synthesis and antibacterial activities of 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes by Li-fen (2011) highlights the potential biomedical applications of synthesized compounds and their metal complexes, particularly in developing new antibacterial agents (Li-fen, 2011).

Propiedades

IUPAC Name |

2-(2-methoxyethylamino)-1-(3-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-17-6-5-12-8-11(14)9-3-2-4-10(7-9)13(15)16/h2-4,7,11-12,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHCNUGGVWDHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]-1-(3-nitrophenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

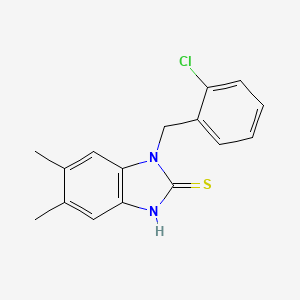

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)